![molecular formula C24H30Cl2N2O2 B1680055 1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride CAS No. 169505-93-5](/img/structure/B1680055.png)
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride
Overview
Description
RS 17053 hydrochloride is a potent and selective antagonist of the alpha-1A adrenoceptor. This compound is known for its high affinity for alpha-1A receptors, with a pKi value of 9.1 in native cell membranes and a pA2 value of 9.8 in functional assays . It is primarily used in scientific research to study the role of alpha-1A adrenoceptors in various physiological and pathological processes.
Mechanism of Action
Target of Action
RS 17053 hydrochloride is a potent and selective antagonist of the α1A adrenoceptor . The α1A adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
RS 17053 hydrochloride interacts with its target, the α1A adrenoceptor, by binding to it selectively. This binding inhibits the receptor’s activity, thereby preventing the physiological responses typically triggered by the receptor’s activation .
Biochemical Pathways
The α1A adrenoceptor is involved in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscle tissues. By antagonizing this receptor, RS 17053 hydrochloride can affect these processes .
Result of Action
RS 17053 hydrochloride’s antagonistic action on the α1A adrenoceptor can lead to various molecular and cellular effects. For instance, it can inhibit norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries . It can also suppress food intake when administered at a dose of 10 mg/kg .
Biochemical Analysis
Biochemical Properties
RS 17053 hydrochloride displays high affinity for the α1A-adrenoceptor and a 30-100-fold selectivity over the α1B and the α1D-adrenoceptor subtypes . It interacts with these receptors, which are proteins, and antagonizes responses to norepinephrine only at high concentrations .
Cellular Effects
RS 17053 hydrochloride influences cell function by interacting with the α1A adrenoceptor in the cell membrane . It can affect cell signaling pathways and gene expression related to these receptors.
Molecular Mechanism
RS 17053 hydrochloride exerts its effects at the molecular level by binding to the α1A adrenoceptor in the cell membrane . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, the effects of RS 17053 hydrochloride can vary with different dosages
Preparation Methods
The synthesis of RS 17053 hydrochloride involves multiple steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the indole core: This involves the cyclization of a suitable precursor to form the indole ring.
Introduction of the chloro group: Chlorination of the indole ring at the desired position.
Attachment of the side chains: The side chains, including the cyclopropylmethoxyphenoxyethyl group, are introduced through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for RS 17053 hydrochloride are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
RS 17053 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or other reactive sites in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine; hydrochloride is a complex organic molecule with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. Below is a detailed examination of its applications, supported by case studies and data.
Molecular Formula
The molecular formula for the compound is , indicating a substantial degree of complexity and potential for diverse interactions within biological systems.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in cancer treatment and neurological disorders.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of similar compounds within the indole family. The results indicated that compounds with indole structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural similarities .
Neuropharmacology
Research indicates that compounds containing indole and phenoxy groups can interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
Case Study: Serotonergic Activity
In vitro studies have demonstrated that derivatives of indole can act as serotonin reuptake inhibitors (SRIs). This suggests that the compound might be explored for its antidepressant properties, warranting further investigation into its mechanism of action and efficacy in animal models .
Antimicrobial Properties
Preliminary studies have shown that similar compounds exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria.
Data Table: Antimicrobial Efficacy
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Similar Indole Derivative | Staphylococcus aureus | 32 µg/mL |
Similar Indole Derivative | Escherichia coli | 64 µg/mL |
This data suggests that the compound could be further evaluated for potential use as an antimicrobial agent.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions, which can provide insights into new synthetic methodologies applicable to drug development.
Synthetic Pathway Overview
The synthesis typically involves:
- Formation of the indole core through cyclization reactions.
- Introduction of the cyclopropylmethoxy group via alkylation techniques.
- Final assembly through amine coupling reactions.
This synthetic versatility may allow for the modification of the compound to enhance its biological activity or reduce toxicity .
Comparison with Similar Compounds
RS 17053 hydrochloride is unique in its high selectivity for alpha-1A adrenoceptors compared to other subtypes such as alpha-1B and alpha-1D adrenoceptors. Similar compounds include:
Prazosin: A non-selective alpha-1 adrenoceptor antagonist with lower selectivity for alpha-1A receptors.
Tamsulosin: Another selective alpha-1A adrenoceptor antagonist, but with different pharmacokinetic properties.
Alfuzosin: A selective alpha-1 adrenoceptor antagonist with a broader spectrum of activity compared to RS 17053 hydrochloride.
These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making RS 17053 hydrochloride a valuable tool for specific research applications.
Biological Activity
The compound 1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 501.065 g/mol. The structure features an indole moiety, a cyclopropylmethoxy group, and a piperazine derivative, which are critical for its biological interactions.
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The specific mechanisms of action for this compound are still under investigation, but similar compounds have shown activity as:
- Serotonin Receptor Modulators : Indole derivatives frequently exhibit affinity for serotonin receptors (5-HT receptors), influencing mood and anxiety pathways.
- Cytotoxic Agents : Some indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer Activity | Preliminary studies suggest that similar indole derivatives possess cytotoxic properties against tumor cell lines. |
Neuropharmacological Effects | Potential modulation of serotonin pathways may contribute to antidepressant or anxiolytic effects. |
Enzyme Inhibition | Investigations into phospholipase A2 inhibition indicate possible involvement in lipid metabolism and drug-induced toxicity. |
Case Studies and Research Findings
- Cytotoxicity Studies :
- Serotonin Receptor Interaction :
- Phospholipidosis Induction :
Properties
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFGRPNPCPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169505-93-5 | |
Record name | RS 17053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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